molecular formula C6H5ClN4 B595713 8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 1245644-68-1

8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No. B595713
M. Wt: 168.584
InChI Key: MWSWBCKCTLMDKD-UHFFFAOYSA-N
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Description

8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a compound that belongs to the class of fused heterocycles known as [1,2,4]triazolo[1,5-a]pyridines . These compounds are interesting due to their valuable biological properties .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines can be achieved from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular structure of 8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine is represented by the linear formula C5H4ClN5 . The molecular weight of this compound is 169.57 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a high GI absorption and is not BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 . The compound has a Log Po/w (iLOGP) of 1.5 .

Scientific Research Applications

Anticancer Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: [1,2,4]Triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .
  • Methods of Application: The antiproliferative activities of the target compounds were tested against three human cancer cell lines, MGC-803, HCT-116 and MCF-7 .
  • Results: Among the compounds, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively . It was found to inhibit the growth and colony formation of MGC-803 cells dose-dependently .

Pharmacological Activities

  • Scientific Field: Pharmacology
  • Application Summary: Triazolothiadiazine and its derivatives have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
  • Methods of Application: The review focuses on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .
  • Results: The review summarizes the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives, along with their diverse pharmacological activities .

Antifungal and Antidepressant Agents

  • Scientific Field: Pharmacology
  • Application Summary: Triazole compounds, which include [1,2,4]triazolo[1,5-a]pyrimidine, are used in the design of various drugs, including antifungal and antidepressant agents .
  • Methods of Application: The review focuses on the synthesis and pharmacological activities recorded in the current literature for triazole derivatives .
  • Results: Commercially available triazole-containing drugs include fluconazole and voriconazole (antifungal), and trazodone and nefazodone (antidepressant) .

Antiproliferative Activity in Glioma Cells and Vascular Smooth Muscle Cells

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A [1,2,4]triazolo[1,5-a]pyrimidine compound has been registered as a drug possessing antiproliferative activity in glioma cells and vascular smooth muscle cells (VSMCs) .
  • Methods of Application: The compound is used as a coronary vasodilator in the therapy of syndromes that may be influenced by immunomodulators .
  • Results: The compound has shown promising results in reducing the proliferation of glioma cells and VSMCs .

Fatty Acid-Binding Proteins (FABPs) Inhibitors

  • Scientific Field: Biochemistry
  • Application Summary: Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
  • Methods of Application: The review focuses on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .
  • Results: The review summarizes the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives, along with their diverse pharmacological activities .

Antioxidant Agents

  • Scientific Field: Pharmacology
  • Application Summary: Triazole compounds, including [1,2,4]triazolo[1,5-a]pyrimidine, have been found to possess antioxidant properties . Antioxidants are significant compounds which reduce or eliminate free radicals and thus protect cells against oxidative injury .
  • Methods of Application: The review focuses on the synthesis and pharmacological activities recorded in the current literature for triazole derivatives .
  • Results: The commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

Safety And Hazards

The compound has a GHS07 signal word of warning . The hazard statements associated with it are H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSWBCKCTLMDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857253
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine

CAS RN

1245644-68-1
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245644-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
K Ishimoto, T Nagata, M Murabayashi, T Ikemoto - Tetrahedron, 2015 - Elsevier
Oxidative cyclization of 1-(pyridin-2-yl)guanidine derivatives using N-chlorosuccinimide and aqueous potassium carbonate has been investigated. Chlorination of 1-(5-nitropyridin-2-yl)…
Number of citations: 15 www.sciencedirect.com

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